molecular formula C16H25BrO B8614457 1-Bromo-4-decyloxybenzene CAS No. 30752-20-6

1-Bromo-4-decyloxybenzene

Cat. No.: B8614457
CAS No.: 30752-20-6
M. Wt: 313.27 g/mol
InChI Key: KBAGYDCKVAKSFS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-Bromo-4-decylbenzene (CAS 106418-67-1) is an aromatic compound with a bromine atom at the para position of a benzene ring and a decyl (10-carbon alkyl) chain at the same position. Its molecular formula is C₁₆H₂₅Br, with a molecular weight of 297.23 g/mol. The compound exhibits lipophilic and hydrophobic characteristics due to the long alkyl chain, making it suitable for applications in surfactants, organic synthesis intermediates, and material science .

Properties

CAS No.

30752-20-6

Molecular Formula

C16H25BrO

Molecular Weight

313.27 g/mol

IUPAC Name

1-bromo-4-decoxybenzene

InChI

InChI=1S/C16H25BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3

InChI Key

KBAGYDCKVAKSFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings) and cross-coupling reactions.
  • Physical State : Typically a liquid or low-melting solid at room temperature.
  • Applications : Used in liquid crystal synthesis, polymer additives, and as a precursor for functionalized organic molecules.

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-bromo-4-decylbenzene with other brominated aromatic compounds, focusing on structural variations, reactivity, and applications.

1-Bromo-4-fluorobenzene (CAS 460-00-4)

  • Formula : C₆H₄BrF
  • Molecular Weight : 175.00 g/mol
  • Key Differences :
    • Substituent : Fluorine replaces the decyl chain.
    • Reactivity : Fluorine’s electronegativity increases the ring’s electron-withdrawing effect, enhancing electrophilic substitution rates at meta positions.
    • Applications : Primarily used in pharmaceutical intermediates and agrochemicals due to fluorine’s bioactivity .
Property 1-Bromo-4-decylbenzene 1-Bromo-4-fluorobenzene
Molecular Weight 297.23 g/mol 175.00 g/mol
Solubility Lipophilic Moderately polar
Typical Use Surfactants Pharmaceuticals

1-Bromo-4-iodobenzene (CAS 589-87-7)

  • Formula : C₆H₄BrI
  • Molecular Weight : 282.91 g/mol
  • Key Differences: Substituent: Iodine replaces the decyl chain. Reactivity: Iodine’s larger atomic size and lower electronegativity make it more reactive in Ullmann and Sonogashira couplings compared to bromine. Applications: Used in optoelectronics and as a heavy-atom catalyst .
Property 1-Bromo-4-decylbenzene 1-Bromo-4-iodobenzene
Halogen Reactivity Moderate (Br) High (I)
Thermal Stability High Lower due to I–C bond

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Formula : C₆H₇BrN₂
  • Molecular Weight : 187.04 g/mol
  • Key Differences: Substituents: Two amino groups at ortho positions. Reactivity: Amino groups enable diazotization and coordination chemistry, unlike the inert decyl chain. Applications: Precursor for azo dyes and metal-organic frameworks (MOFs) .
Property 1-Bromo-4-decylbenzene 4-Bromo-1,2-diaminobenzene
Functional Groups Alkyl, Br Br, NH₂
Solubility Non-polar solvents Polar solvents (e.g., DMF)

1-(Benzyloxy)-4-bromobenzene (CAS 6793-92-6)

  • Formula : C₁₃H₁₁BrO
  • Molecular Weight : 275.13 g/mol
  • Key Differences :
    • Substituent : Benzyloxy group (oxygen-linked) replaces the decyl chain.
    • Reactivity : The ether linkage increases stability against nucleophilic attack but allows for acid-catalyzed cleavage.
    • Applications : Intermediate in fragrance synthesis and protective group chemistry .
Property 1-Bromo-4-decylbenzene 1-(Benzyloxy)-4-bromobenzene
Oxygen Presence No Yes
Stability in Acid High Moderate

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Formula : C₈H₇BrO
  • Molecular Weight : 199.05 g/mol
  • Key Differences :
    • Substituents : Bromomethyl and aldehyde groups.
    • Reactivity : The aldehyde group enables condensation reactions (e.g., Wittig), while bromomethyl allows for alkylation.
    • Applications : Building block for pharmaceuticals and polymers .
Property 1-Bromo-4-decylbenzene 4-(Bromomethyl)benzaldehyde
Functional Diversity Low High (Br, CHO)
Hazard Profile Low toxicity Corrosive (skin/eyes)

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